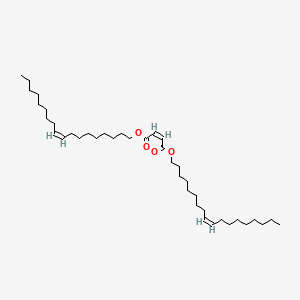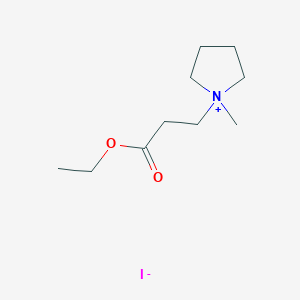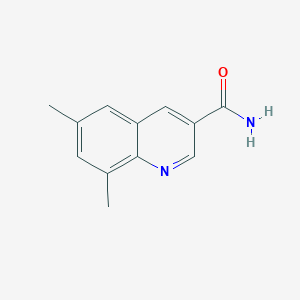![molecular formula C10H12N2O3 B13743231 4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring The presence of three methyl groups at positions 4, 4, and 6 adds to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine-4-carboxylic acids with appropriate reagents to form the oxazine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide (MeONa) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7,9-Trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione is unique due to its specific substitution pattern and the presence of both pyridine and oxazine rings
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4,4,6-trimethyl-1,7-dihydropyrido[3,4-d][1,3]oxazine-2,8-dione |
InChI |
InChI=1S/C10H12N2O3/c1-5-4-6-7(8(13)11-5)12-9(14)15-10(6,2)3/h4H,1-3H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
LDROTLZSFYGLSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=O)N1)NC(=O)OC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
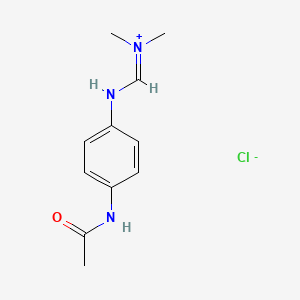
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
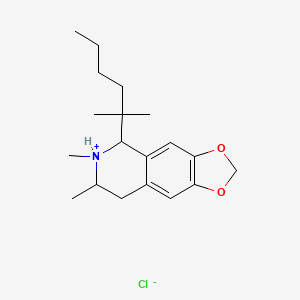
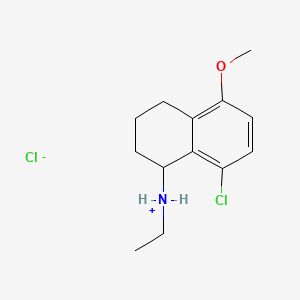
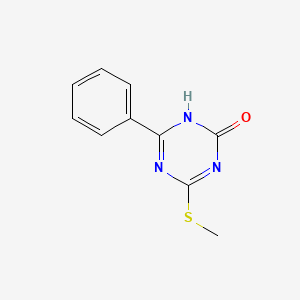
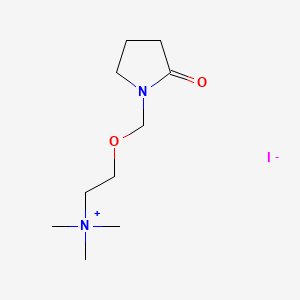
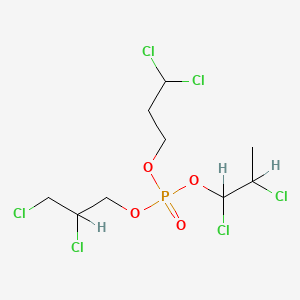
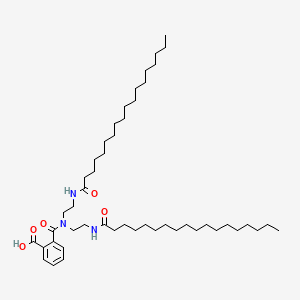

![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
